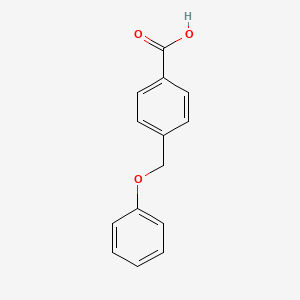4-(Phenoxymethyl)benzoic acid
CAS No.: 31719-76-3
Cat. No.: VC2420583
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31719-76-3 |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 4-(phenoxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Properties and Identifiers
Structural Characteristics
The molecular structure of 4-(Phenoxymethyl)benzoic acid is characterized by a para-substituted benzoic acid moiety linked to a phenoxy group through a methylene bridge. This arrangement creates a molecule with distinct regions of polarity and hydrophobicity.
Physical and Chemical Properties
The following table summarizes the key properties of 4-(Phenoxymethyl)benzoic acid:
| Property | Value |
|---|---|
| Molecular Formula | C14H12O3 |
| Molecular Weight | 228.24 g/mol |
| CAS Number | 31719-76-3 |
| IUPAC Name | 4-(phenoxymethyl)benzoic acid |
| InChI | InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |
| InChI Key | GRBUVHSYBRTCIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Comparative Analysis with Related Compounds
To better understand the properties of 4-(Phenoxymethyl)benzoic acid, it is valuable to compare it with structurally related compounds:
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| 4-(Phenoxymethyl)benzoic acid | C14H12O3 | Reference compound | 31719-76-3 |
| 4-Phenoxybenzoic acid | C13H10O3 | Lacks methylene bridge | 2215-77-2 |
| 4-[(4-Bromophenoxy)methyl]benzoic acid | C14H11BrO3 | Contains bromine on phenoxy ring | 364623-84-7 |
The methylene bridge in 4-(Phenoxymethyl)benzoic acid provides greater conformational flexibility compared to 4-Phenoxybenzoic acid, potentially affecting its binding interactions with biological targets .
Synthesis Methods and Approaches
Industrial Production Considerations
Based on information for structurally similar compounds, potential industrial approaches for 4-(Phenoxymethyl)benzoic acid production might include:
-
Oxidation reactions using sodium hypochlorite as the oxidant
-
Catalytic processes employing polyethylene glycol (PEG)-400
-
Reactions starting from precursors like 4-phenoxyacetophenone
Chemical Reactivity Profile
Functional Group Reactivity
The reactivity of 4-(Phenoxymethyl)benzoic acid is primarily determined by its two key functional groups:
-
Carboxylic Acid Group:
-
Participates in typical carboxylic acid reactions (esterification, amidation)
-
Can be reduced to alcohols or activated for further transformations
-
Influences solubility and acidic properties
-
-
Phenoxy Moiety:
-
Relatively stable ether linkage
-
Aromatic rings can undergo electrophilic substitution reactions
-
Contributes to the compound's hydrophobic character
-
Reaction Mechanisms
The compound's reactivity is influenced by both electronic and steric factors:
-
The carboxylic acid exhibits typical acidic properties with pKa values similar to other benzoic acids
-
The phenoxymethyl group provides a site for potential functionalization
-
The methylene bridge introduces flexibility that can influence reaction outcomes
Biological Activity and Applications
Enzyme Interactions
Benzoic acid derivatives with structural similarities to 4-(Phenoxymethyl)benzoic acid have demonstrated interactions with various enzymes, including:
-
Bacterial DNA gyrase, an enzyme essential for DNA replication
-
Dihydrofolate reductase (DHFR) from various organisms
-
Enzymes involved in bacterial cell wall synthesis
Such interactions suggest potential applications in antimicrobial research and drug development.
Structure-Activity Relationships
The specific arrangement of functional groups in 4-(Phenoxymethyl)benzoic acid is likely to influence its biological activity. Key structure-activity considerations include:
-
The carboxylic acid group provides a point for hydrogen bonding with biological targets
-
The phenoxy moiety offers hydrophobic interactions
-
The methylene bridge introduces conformational flexibility that may affect binding modes
-
Modifications to the aromatic rings can significantly alter biological activity profiles
Research Applications
Synthetic Organic Chemistry
In synthetic chemistry, 4-(Phenoxymethyl)benzoic acid serves valuable roles:
-
As an intermediate in multi-step syntheses
-
As a building block for more complex molecules
-
As a model compound for studying selective functionalization strategies
-
In the development of new synthetic methodologies
Medicinal Chemistry Applications
The compound's structural features make it relevant to medicinal chemistry:
-
As a scaffold for developing potential enzyme inhibitors
-
In structure-activity relationship studies
-
As a precursor for biologically active compounds
-
In drug discovery programs targeting infectious diseases
Material Science Considerations
Potential applications in material science include:
-
Development of functional polymers
-
Creation of specialty materials with specific properties
-
Preparation of surfaces with particular characteristics
-
Contributions to sustainable materials research
Current Research Directions
Synthetic Methodology Development
Current research involving 4-(Phenoxymethyl)benzoic acid and related compounds focuses on:
-
Development of more efficient synthetic routes
-
Green chemistry approaches to its preparation
-
Catalyst optimization for key transformation steps
-
Scaling strategies for larger production volumes
Biological Activity Exploration
Research into the biological activity of compounds in this structural class investigates:
-
Antimicrobial potential against resistant strains
-
Structure-activity relationships for optimizing activity
-
Mechanistic studies of enzyme inhibition
-
Potential applications against parasitic infections
Analytical Considerations
Identification Methods
4-(Phenoxymethyl)benzoic acid can be identified and characterized using various analytical techniques:
-
Spectroscopic Methods:
-
NMR spectroscopy (1H and 13C)
-
Infrared spectroscopy (characteristic C=O and C-O stretching)
-
Mass spectrometry
-
-
Chromatographic Techniques:
-
High-performance liquid chromatography (HPLC)
-
Gas chromatography (usually after derivatization)
-
Thin-layer chromatography (TLC)
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume